molecular formula C5H7NO B13932477 1H-Pyrrole-1-methanol CAS No. 92776-61-9

1H-Pyrrole-1-methanol

Cat. No.: B13932477
CAS No.: 92776-61-9
M. Wt: 97.12 g/mol
InChI Key: UWYCMJHIERYINA-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-methanol: is a heterocyclic organic compound with the molecular formula C5H7NO It consists of a pyrrole ring substituted with a hydroxymethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-methanol can be synthesized through several methods. One common approach involves the reaction of pyrrole with formaldehyde in the presence of an acid catalyst. This reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as proline, copper oxides, and oxones have been shown to be effective in promoting the reaction under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-1-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form pyrrole-1-carboxylic acid.

    Reduction: The compound can be reduced to form pyrrole-1-methanol derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide or sulfuryl chloride are commonly employed.

Major Products Formed:

Scientific Research Applications

1H-Pyrrole-1-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-methanol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The hydroxymethyl group allows for hydrogen bonding interactions, which can enhance its binding affinity to target proteins .

Comparison with Similar Compounds

    1H-Pyrrole-1-methyl: This compound has a methyl group instead of a hydroxymethyl group, leading to different chemical properties and reactivity.

    Pyrrole-2-carboxaldehyde: This compound has an aldehyde group at the 2-position, which significantly alters its chemical behavior.

Uniqueness: 1H-Pyrrole-1-methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential for hydrogen bonding. This makes it a valuable intermediate in organic synthesis and a useful probe in biological studies .

Properties

IUPAC Name

pyrrol-1-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-5-6-3-1-2-4-6/h1-4,7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYCMJHIERYINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338399
Record name 1H-Pyrrole-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92776-61-9
Record name 1H-Pyrrole-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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